Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate
Overview
Description
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate: is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in homogeneous catalysis. Its unique structure, which includes a biphenyl backbone and bulky cyclohexyl groups, provides steric hindrance that can enhance the selectivity and efficiency of catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between 2,6-diisopropylphenylboronic acid and 4-bromobiphenyl.
Phosphination: The biphenyl intermediate is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride to introduce the phosphine group.
Sulfonation: Finally, the compound is sulfonated using a sulfonating agent like chlorosulfonic acid to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Coordination: The phosphine group can coordinate with transition metals, forming stable complexes that are essential in catalytic processes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, or rhodium are commonly used to form coordination complexes.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry:
Catalysis: Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate is widely used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to metal complexes, facilitating studies in bioinorganic chemistry.
Medicine:
Drug Development: The compound’s ability to stabilize metal complexes makes it useful in the development of metal-based drugs and diagnostic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable metal complexes.
Mechanism of Action
The mechanism by which Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate exerts its effects primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity of the catalytic process. The sulfonate group increases the solubility of the compound in aqueous media, making it suitable for use in various reaction conditions.
Comparison with Similar Compounds
- Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate
- Sodium 2’-(dicyclohexylphosphino)-2,6-dimethylbiphenyl-3-sulfonate
Comparison:
- Steric Hindrance: Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate has larger isopropyl groups compared to the methoxy or methyl groups in similar compounds, providing greater steric hindrance and potentially higher selectivity in catalytic reactions.
- Solubility: The sulfonate group in Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate enhances its solubility in aqueous media, making it more versatile for various applications.
- Reactivity: The presence of different substituents on the biphenyl backbone can influence the reactivity and stability of the metal complexes formed with these ligands.
Properties
Molecular Formula |
C30H42NaO3PS |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C30H43O3PS.Na/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
HMESWDPAJGYEIK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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